

N,N-Dibutylformamide: A Comparative Guide for Synthetic Chemistry

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Compound of Interest

Compound Name: *N,N-Dibutylformamide*

Cat. No.: *B1630514*

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In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, affecting yield, purity, and reaction kinetics. While N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) have long been the workhorse polar aprotic solvents in many applications, including pharmaceutical and materials synthesis, the search for viable alternatives continues, driven by factors such as differing physical properties and the need for process optimization. This guide provides a comparative overview of **N,N-Dibutylformamide** (DBF), an analogue of DMF, and evaluates its potential performance in various reaction types against more conventional choices.

This document synthesizes available physicochemical data and draws inferences from the established roles of similar amide-type solvents to offer a predictive comparison. It is important to note that direct, quantitative comparative studies of DBF against DMF and DMAc in specific, named organic reactions are not extensively available in the peer-reviewed literature.

Physicochemical Properties: A Head-to-Head Comparison

The performance of a solvent is intrinsically linked to its physical properties. The larger butyl groups in DBF impart distinct characteristics compared to the methyl groups in DMF and DMAc, primarily affecting its boiling point, viscosity, and solvent-solute interactions.

Property	N,N-Dibutylformamide (DBF)	N,N-Dimethylformamide (DMF)	N,N-Dimethylacetamide (DMAc)
Molecular Formula	C ₉ H ₁₉ NO	C ₃ H ₇ NO	C ₄ H ₉ NO
Molecular Weight	157.25 g/mol	73.09 g/mol	87.12 g/mol
Boiling Point	228-230		

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